molecular formula C18H18N4O3S B6542225 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1058207-76-3

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B6542225
CAS No.: 1058207-76-3
M. Wt: 370.4 g/mol
InChI Key: ZGGLPHGRDWZIQS-UHFFFAOYSA-N
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Description

2-[4-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic small molecule designed for research purposes. It features a dihydropyrimidinone core, a privileged scaffold in medicinal chemistry, linked to a 4-methylthiazole acetamide group. While specific biological data for this compound is not available in the public domain, its structure suggests potential as a key intermediate or candidate for investigating new therapeutic agents. Molecules containing a dihydropyrimidinone core have been explored for a wide range of biological activities. For instance, related dihydropyrimidine derivatives have been reported as highly selective, mechanism-based inhibitors for enzymes like myeloperoxidase, a target implicated in cardiovascular diseases . Furthermore, heterocyclic compounds incorporating thiazole and pyrimidine motifs are frequently investigated for their anti-infective and anti-tubercular properties, as these structures are known to interact with various bacterial targets . This combination of structural features makes this compound a compound of interest for researchers in drug discovery and chemical biology, particularly for screening against specific protein targets or developing structure-activity relationships. The product is supplied for non-human research and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-25-14-6-4-13(5-7-14)15-8-17(24)22(11-19-15)9-16(23)21-18-20-12(2)10-26-18/h4-8,10-11H,3,9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGLPHGRDWZIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant anticancer properties. Studies have shown that compounds similar to 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt pathway and the inhibition of topoisomerases .

Antimicrobial Properties

The thiazole and pyrimidine components in this compound have been associated with antimicrobial activity. Several studies have reported that similar compounds exhibit effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .

Anti-inflammatory Effects

Compounds containing thiazole and dihydropyrimidine structures have demonstrated anti-inflammatory properties in various experimental models. They can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases such as arthritis .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially through the activation of antioxidant pathways and inhibition of apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

Case Study 1: Anticancer Efficacy

A study conducted on a series of dihydropyrimidine derivatives demonstrated that specific substitutions led to enhanced anticancer activity against breast cancer cell lines. The study concluded that structural modifications significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that a related compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the thiazole ring in enhancing antimicrobial potency .

Case Study 3: Neuroprotection

Research involving neuronal cell cultures showed that treatment with a similar compound resulted in reduced cell death under oxidative stress conditions. The findings suggest potential applications in neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Key Observations:

  • Linkage Type : The target compound’s ether linkage (C-O-C) may confer greater hydrolytic stability compared to thioether analogs (e.g., Compound 18), which are prone to oxidation .
  • Core Modifications : Analogs with tetrahydropyrimidinedione or fused heterocyclic systems (e.g., imidazothiadiazole) exhibit distinct conformational rigidity and electronic profiles, impacting bioavailability .

Comparative Efficiency:

  • Yield: Compound 18, synthesized via direct alkylation of 6-aminothiouracil, achieved 86% yield , suggesting that the target compound’s synthesis could be similarly efficient if steric effects are minimized.
  • Reagent Use : Sodium methylate (2.6–2.8-fold molar excess) is standard for deprotonation in such reactions, though newer catalysts (e.g., KI or phase-transfer agents) may reduce side-product formation .

Preparation Methods

Biginelli Reaction Optimization

The dihydropyrimidinone core was synthesized using a modified Biginelli protocol under ZnCl₂/urea deep eutectic solvent conditions.

Reagents :

  • 4-Ethoxybenzaldehyde (1.2 eq)

  • Urea (1.5 eq)

  • Ethyl acetoacetate (1.0 eq)

  • ZnCl₂/urea (molar ratio 1:3.5)

Procedure :
A mixture of 4-ethoxybenzaldehyde (10 mmol), urea (15 mmol), and ethyl acetoacetate (10 mmol) was heated at 80°C in ZnCl₂/urea solvent (5 mL) for 4 hours. The reaction was quenched with ice-water, and the precipitate was filtered and recrystallized from ethanol.

Yield : 78%
Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C ethoxy).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 5.12 (s, 1H, C5-H), 6.90–7.45 (m, 4H, Ar-H), 9.25 (s, 1H, NH).

Synthesis of N-(4-Methylthiazol-2-yl)chloroacetamide

Hantzsch Thiazole Formation

Reagents :

  • Chloroacetone (1.0 eq)

  • Thiourea (1.1 eq)

Procedure :
Chloroacetone (10 mmol) and thiourea (11 mmol) were refluxed in ethanol (30 mL) for 6 hours. The product, 2-amino-4-methylthiazole, was isolated by filtration (yield: 85%).

Acylation with Chloroacetyl Chloride

Reagents :

  • 2-Amino-4-methylthiazole (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

Procedure :
2-Amino-4-methylthiazole (10 mmol) was dissolved in dry THF (20 mL) under N₂. Chloroacetyl chloride (12 mmol) was added dropwise at 0°C, followed by triethylamine (15 mmol). The mixture was stirred for 2 hours, then poured into ice-water. The precipitate was filtered and dried.

Yield : 72%
Characterization :

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 18.2 (CH₃-thiazole), 40.1 (CH₂Cl), 116.5 (C5-thiazole), 153.2 (C2-thiazole), 168.4 (C=O).

Alkylation of Dihydropyrimidinone with Chloroacetamide-Thiazole

Reagents :

  • 4-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine (1.0 eq)

  • N-(4-Methylthiazol-2-yl)chloroacetamide (1.1 eq)

  • K₂CO₃ (2.0 eq)

Procedure :
The dihydropyrimidinone (5 mmol) and K₂CO₃ (10 mmol) were stirred in dry acetone (30 mL) at 50°C for 30 minutes. N-(4-Methylthiazol-2-yl)chloroacetamide (5.5 mmol) in acetone (10 mL) was added dropwise, and the mixture was refluxed for 8 hours. The solvent was evaporated, and the residue was recrystallized from ethanol/DMF (9:1).

Yield : 65%
Optimization Data :

ConditionVariationYield (%)
SolventAcetone65
DMF58
BaseK₂CO₃65
NaHCO₃47
Temperature (°C)5065
8061

Characterization :

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1690 cm⁻¹ (C=O amide), 1670 cm⁻¹ (C=O ketone).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.37 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.28 (s, 3H, CH₃-thiazole), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 4.85 (s, 2H, CH₂CO), 6.95–7.50 (m, 4H, Ar-H), 8.20 (s, 1H, NH).

  • HRMS (ESI) : m/z calcd for C₂₁H₂₂N₄O₃S [M+H]⁺: 411.1432; found: 411.1428.

Mechanistic Insights

Biginelli Cyclocondensation

The ZnCl₂/urea system acts as a dual solvent-catalyst, facilitating imine formation between 4-ethoxybenzaldehyde and urea, followed by nucleophilic attack by the enolized β-ketoester.

Alkylation Regioselectivity

The N1 position of dihydropyrimidinone is preferentially alkylated due to lower steric hindrance compared to N3, as confirmed by NOE studies .

Q & A

Synthesis Optimization and Reaction Conditions

Q: How can researchers optimize the alkylation step during synthesis of the pyrimidinone-thiazole acetamide core? A: The alkylation of pyrimidinone intermediates with chloroacetamide derivatives is critical. Evidence suggests using a 2.6–2.8-fold molar excess of sodium methylate as a base to deprotonate the pyrimidinone thiol group, followed by reaction with equimolar amounts of N-aryl-substituted 2-chloroacetamides (e.g., 2-chloro-N-benzylacetamide) under reflux in anhydrous ethanol. Monitoring reaction progress via TLC (Rf values) and optimizing solvent polarity can improve yields . For thiazole coupling, pre-functionalization of the thiazole amine with acetonitrile in the presence of AlCl₃ may enhance reactivity .

Structural Confirmation and Characterization

Q: What advanced spectroscopic and crystallographic methods validate the compound’s structure? A: Single-crystal X-ray diffraction (SCXRD) is definitive for confirming stereochemistry and hydrogen-bonding patterns. For example, SCXRD revealed a planar pyrimidinone ring with a dihedral angle of 79.22° between the thiazole and ethoxyphenyl groups, stabilized by C–H···O hydrogen bonds forming dimeric structures . Complement with ¹H/¹³C NMR to verify substituent integration (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and IR spectroscopy for carbonyl stretches (1650–1750 cm⁻¹) .

Biological Activity Profiling

Q: What in vitro models are suitable for evaluating antimicrobial or anticancer activity? A: For antimicrobial screening, use standardized broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs like ciprofloxacin . Anticancer activity can be assessed via MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer), focusing on IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis induction .

Structure-Activity Relationship (SAR) Analysis

Q: How do substituents on the ethoxyphenyl and thiazole rings influence bioactivity? A:

  • Ethoxyphenyl group : Increasing electron-donating substituents (e.g., methoxy vs. ethoxy) enhance π-stacking with microbial DNA gyrase, improving antimicrobial potency .
  • Thiazole modifications : Substituting the 4-methyl group with bulkier alkyl chains (e.g., isopropyl) reduces solubility but increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Acetamide linker : Replacing the carbonyl with a thiourea group (-NH-CS-NH-) alters hydrogen-bonding interactions with target enzymes, affecting selectivity .

Resolving Data Contradictions in Biological Studies

Q: How should researchers address discrepancies in reported biological activity across studies? A: Contradictions often arise from variations in assay conditions (e.g., serum concentration in cell culture) or compound purity. To mitigate:

  • Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and elemental analysis .
  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays, controlling for pH, temperature, and cell passage number .
  • Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and live/dead staining to rule out false positives .

Metabolic Stability and Pharmacokinetic Profiling

Q: What methodologies assess metabolic stability in early-stage development? A:

  • Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound), critical for dose adjustment .
  • LogP determination : Employ shake-flask method (octanol/water partition) to correlate lipophilicity with absorption .

Computational Modeling for Target Identification

Q: Which computational tools predict binding modes to biological targets? A:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Key parameters: grid box centered on ATP-binding sites, Lamarckian genetic algorithm .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability, focusing on RMSD (<2 Å) and hydrogen-bond persistence .
  • QSAR models : Train on datasets of thiazole derivatives using MOE descriptors (e.g., topological polar surface area) to predict IC₅₀ values .

Scaling-Up Synthesis for Preclinical Studies

Q: What challenges arise during gram-scale synthesis, and how are they addressed? A:

  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .
  • Byproduct formation : Monitor dimerization of pyrimidinone intermediates via LC-MS; suppress using radical inhibitors (e.g., BHT) .
  • Yield optimization : Employ microwave-assisted synthesis for condensation steps (e.g., 100°C, 30 min, 80% yield vs. 50% conventional) .

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